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molecular formula C15H13N5 B8328881 (2,6-dipyridin-2-ylpyridin-4-yl)hydrazine

(2,6-dipyridin-2-ylpyridin-4-yl)hydrazine

Cat. No. B8328881
M. Wt: 263.30 g/mol
InChI Key: VZLLBQBQCCCBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456285B2

Procedure details

4 ml (126 mmol) of hydrazine are added to 600 mg (2.2 mmol) of 4′-chloro-[2,2′;6′,2″]-terpyridine in 12 ml of 2-butanol. The mixture is heated at reflux for 17 hours and cooled, and [2,2′;6′,2″]terpyridin-4′-yl-hydrazine is filtered off in the form of a white solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].Cl[C:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[N:7]=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[CH:5]=1>CC(O)CC>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:8]1[CH:9]=[C:4]([NH:1][NH2:2])[CH:5]=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[N:7]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
NN
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
CC(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
[2,2′;6′,2″]terpyridin-4′-yl-hydrazine is filtered off in the form of a white solid

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C1=NC(=CC(=C1)NN)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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